![molecular formula C5H6BrN3 B494241 2-Bromo-4-hydrazinylpyridine CAS No. 923547-35-7](/img/structure/B494241.png)
2-Bromo-4-hydrazinylpyridine
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Overview
Description
2-Bromo-4-hydrazinylpyridine is a chemical compound with the molecular weight of 188.03 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-hydrazinylpyridine is1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
. This indicates the presence of a bromine atom, a pyridine ring, and a hydrazine group in the molecule . Physical And Chemical Properties Analysis
2-Bromo-4-hydrazinylpyridine is a powder with a melting point of 108-110 degrees Celsius . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Utility as a Building Block : 2-Bromo-4-iodopyridine, a derivative of 2-bromo-4-hydrazinylpyridine, is highlighted as a key building block for the synthesis of 2,4-disubstituted pyridines. It's synthesized from 2-bromopyridine and then converted to various 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions, showcasing its versatility in synthetic chemistry (Duan et al., 2004).
- Facile Synthesis of Derivatives : A facile synthesis route for 2-bromo-6-pyrrolylpyridine from acylation of pyrrole is described, leading to the creation of a variety of novel 2-aryl-6-pyrrolylpyridines through Suzuki cross-couplings. This reflects the compound's role in the synthesis of novel compounds with potentially diverse applications (Song et al., 2011).
- Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine, a related compound, exhibits regioselective Suzuki cross-coupling, emphasizing its selective reactivity and potential for creating structurally precise compounds (Sicre et al., 2006).
Chemical Reactions and Applications
- Direct Arylation and Suzuki Coupling : The use of bromo-chloropyridines, which are closely related to 2-bromo-4-hydrazinylpyridine, enables the synthesis of a wide variety of 2-arylpyridines through direct arylation and Suzuki coupling. This process highlights the utility of brominated pyridines in creating complexes with notable physical properties (Baloch et al., 2012).
- Convertible Isocyanide for Multicomponent Chemistry : 2-Bromo-6-isocyanopyridine is noted for its stability and synthetic efficiency, serving as a convertible isocyanide in multicomponent chemistry. This property underscores its significance in the efficient synthesis of complex molecules like the opioid carfentanil (van der Heijden et al., 2016).
Biological and Physical Properties
- Crystal Structure and Bonding : The crystal structure of 2-bromo-4-hydroxypyridine reveals intriguing hydrogen and halogen bonding patterns, offering insights into the intermolecular interactions and stability of such compounds (Monroe & Turnbull, 2019).
- Super Lewis Basic Terpyridines Synthesis : The synthesis of highly electron-rich dialkylamino-substituted terpyridines from bromo-terpyridines demonstrates the compound's role in creating highly Lewis basic materials, potentially useful in various chemical applications (Kleoff et al., 2019).
Safety and Hazards
The safety information for 2-Bromo-4-hydrazinylpyridine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that hydrazonyl compounds, such as 2-bromo-4-hydrazinylpyridine, have a wide range of pharmacological activities and are recognized for their antimycobacterial properties .
Mode of Action
It is synthesized by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes . This suggests that the compound might interact with its targets through these functional groups.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with the biochemical pathways essential for the survival and replication of mycobacteria .
Pharmacokinetics
Its molecular weight of 18803 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
Given its antimycobacterial activity, it is likely that it inhibits the growth and replication of mycobacteria, leading to their death .
Action Environment
Like other chemical compounds, its stability, efficacy, and mode of action might be influenced by factors such as temperature, ph, and the presence of other chemical substances .
properties
IUPAC Name |
(2-bromopyridin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBINLNHGCCKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hydrazinylpyridine | |
CAS RN |
923547-35-7 |
Source
|
Record name | 2-bromo-4-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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